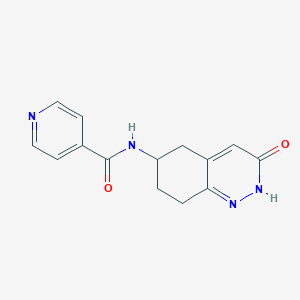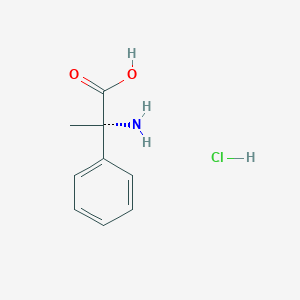
(S)-2-amino-2-phenylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-2-phenylpropanoic acid hydrochloride is a chiral amino acid derivative. It is a hydrochloride salt form of (S)-2-Amino-2-phenylpropanoic acid, which is also known as L-phenylalanine. This compound is significant in various fields, including chemistry, biology, and medicine, due to its role as a building block for proteins and its involvement in various metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-phenylpropanoic acid hydrochloride typically involves the resolution of racemic mixtures or the use of chiral catalysts to obtain the desired enantiomer. One common method is the enzymatic resolution of racemic phenylalanine using acylase, which selectively hydrolyzes one enantiomer, leaving the other intact.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified. The hydrochloride salt is formed by reacting the free amino acid with hydrochloric acid.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phenylpyruvic acid.
Reduction: Reduction reactions can convert it to phenylalaninol.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitrous acid can be used for diazotization followed by substitution.
Major Products
Oxidation: Phenylpyruvic acid.
Reduction: Phenylalaninol.
Substitution: Various substituted phenylalanine derivatives depending on the substituent introduced.
Scientific Research Applications
(S)-2-Amino-2-phenylpropanoic acid hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for the biosynthesis of neurotransmitters like dopamine and norepinephrine.
Medicine: It is studied for its potential therapeutic effects in conditions like depression and chronic pain.
Industry: It is used in the production of artificial sweeteners and as a nutritional supplement.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-phenylpropanoic acid hydrochloride involves its role as a precursor in the biosynthesis of neurotransmitters. It is converted to L-tyrosine, which is then hydroxylated to form L-DOPA. L-DOPA is decarboxylated to produce dopamine, a key neurotransmitter involved in various physiological processes. The molecular targets include enzymes like phenylalanine hydroxylase and tyrosine hydroxylase, which are crucial in these pathways.
Comparison with Similar Compounds
Similar Compounds
L-Tyrosine: Another amino acid involved in neurotransmitter synthesis.
L-DOPA: A direct precursor to dopamine.
Phenylpyruvic acid: An oxidation product of phenylalanine.
Uniqueness
(S)-2-Amino-2-phenylpropanoic acid hydrochloride is unique due to its role as a chiral amino acid and its involvement in the biosynthesis of essential neurotransmitters. Its hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
(2S)-2-amino-2-phenylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-9(10,8(11)12)7-5-3-2-4-6-7;/h2-6H,10H2,1H3,(H,11,12);1H/t9-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVPLCVIBPZJQG-FVGYRXGTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](C1=CC=CC=C1)(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-BENZYL-2-[2-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL]ACETAMIDE](/img/structure/B2714637.png)


![7-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2714643.png)
![(E)-2-cyano-3-[3-[4-(difluoromethoxy)phenyl]-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2714644.png)
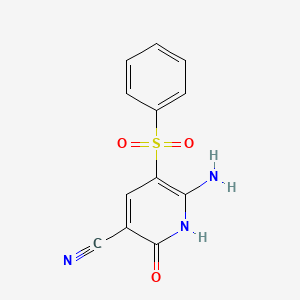
![N-(4-methoxyphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2714650.png)
![5-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2714651.png)

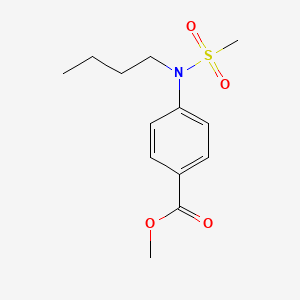
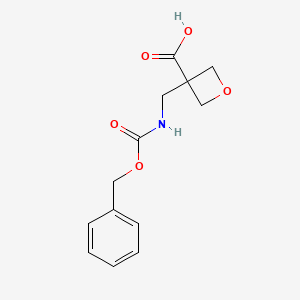
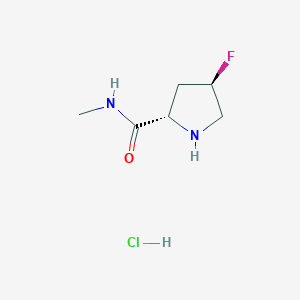
![N-[(5E)-5-[(E)-3-(furan-2-yl)prop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B2714658.png)
